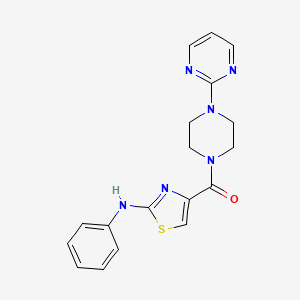
(2-(Phenylamino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Phenylamino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a complex organic compound characterized by its distinct structure featuring a thiazole ring, a phenylamino group, and a piperazine moiety linked to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of (2-(Phenylamino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring by cyclization of appropriate precursors. Subsequent steps involve the introduction of the phenylamino group and the piperazine moiety through nucleophilic substitution and coupling reactions. These reactions are typically conducted under controlled conditions using solvents like dichloromethane or ethanol, with catalysts such as triethylamine or palladium acetate.
Industrial Production Methods: : Industrial production may employ similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to optimize yield and purity. Advanced purification techniques, including chromatography and crystallization, are used to ensure the compound meets industry standards.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to various oxidized derivatives.
Reduction: Reduction reactions, using agents such as sodium borohydride or lithium aluminum hydride, can modify the compound by reducing specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the thiazole or piperazine rings.
Common Reagents and Conditions: : Common reagents include halogenating agents, acids, and bases. Reaction conditions often require precise control of temperature and pH to ensure the desired reaction pathway.
Major Products: : The major products depend on the specific reactions performed, often resulting in modified versions of the original compound with altered functional groups.
科学的研究の応用
Chemistry: : This compound is used as a building block for synthesizing more complex molecules in medicinal chemistry.
Biology: : It serves as a probe in biochemical assays to study enzyme activities or receptor-ligand interactions.
Medicine: : Its potential therapeutic effects are being explored in drug development for treating various diseases, such as cancer and neurological disorders.
Industry: : It is used in the development of new materials with unique properties, such as improved stability or enhanced bioactivity.
作用機序
The mechanism of action of (2-(Phenylamino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For instance, binding to certain proteins might inhibit their function, resulting in anti-inflammatory or anticancer activities.
類似化合物との比較
Unique Features: : What sets this compound apart is the combination of the thiazole and piperazine moieties, which confer unique binding properties and biological activities.
Similar Compounds: : Comparable compounds include other thiazole derivatives like (2-Amino-4-phenylthiazol-5-yl)(4-methylpiperazin-1-yl)methanone and piperazine derivatives such as (4-(4-Fluorophenyl)piperazin-1-yl)(thiazol-4-yl)methanone. (2-(Phenylamino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone stands out due to its unique structural attributes and diverse applications.
Each aspect of this compound opens new avenues for research and development, solidifying its importance in various scientific fields. Intriguing, right? What’s your take on this fascinating compound?
特性
IUPAC Name |
(2-anilino-1,3-thiazol-4-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6OS/c25-16(15-13-26-18(22-15)21-14-5-2-1-3-6-14)23-9-11-24(12-10-23)17-19-7-4-8-20-17/h1-8,13H,9-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSMLCIZYWDLMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CSC(=N3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














